(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-24(25-15-14-18(16-25)30(27,28)17-8-2-1-3-9-17)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h1-13,18,23H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFOFEGGKLCXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the Phenylsulfonyl Group: This step involves sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative.
Attachment of the Xanthene Moiety: This final step involves the coupling of the xanthene derivative with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and xanthene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring, a phenylsulfonyl group, and a xanthenone moiety, which contribute to its diverse chemical properties. The structural arrangement allows for interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of sulfonamide compounds, including those similar to (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone, exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of human liver cancer cell lines (HepG2) with selectivity indices surpassing conventional drugs like methotrexate .
- The mechanism of action may involve the inhibition of enzymatic pathways critical for cancer cell proliferation.
- Biological Target Interaction :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and solvent choice. Common methods include:
- Reactions with Electrophiles : The compound can undergo nucleophilic substitution reactions typical for sulfonamide derivatives, allowing for the formation of various analogs .
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets, aiding in the identification of potential therapeutic uses .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of sulfonamide derivatives, compounds synthesized from this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines. These findings suggest that modifications to the core structure can enhance biological activity .
Case Study 2: Synthesis and Characterization
A series of related compounds were synthesized using this compound as a precursor. Characterization methods such as NMR and mass spectrometry confirmed the structures, while biological assays demonstrated their potential as anticancer agents .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound A | Structure A | 1.9 | HCT-116 |
| Compound B | Structure B | 7.52 | MCF-7 |
| Methotrexate | N/A | 4.14 | HepG2 |
Mechanism of Action
The mechanism of action of (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, while the xanthene moiety may be involved in fluorescence or other photophysical properties. The pyrrolidine ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound is compared to analogs with modifications to the xanthene core or substituents (Table 1). Key differences include:
Table 1: Structural and Functional Comparison of Xanthene Derivatives
*Estimated based on stoichiometry (C24H21NO3S).
- Electronic Effects: The phenylsulfonyl group in the target compound withdraws electron density, reducing nucleophilicity compared to amino-substituted derivatives (e.g., compounds with piperidinyl or diethylamino groups) . This makes the target compound less reactive in nucleophilic substitution but more resistant to oxidation.
- Solubility : The target compound’s low polarity contrasts with the high aqueous solubility of piperazine-containing analogs (e.g., compound 37), which benefit from hydrogen-bonding capabilities .
Crystallographic and Supramolecular Behavior
- Inclusion Chemistry: The hydroxyl group in 9-methoxy-9-(2-methoxyphenyl)xanthenol enables host-guest interactions via hydrogen bonding, a feature absent in the target compound’s methanone core .
- Crystal Packing: The phenylsulfonyl group in the target compound may promote π-π stacking interactions, whereas amino-substituted derivatives (e.g., compound 37) rely on hydrogen bonds for lattice stabilization .
Biological Activity
The compound (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone represents a unique class of organic molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with a phenylsulfonyl group and a xanthene moiety. The structural formula can be represented as follows:
This complex structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The xanthene core is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The phenylsulfonyl group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of the compound using various human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in leukemia and breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Research Findings
Recent research has highlighted the compound's potential as a lead candidate for drug development. Its unique structural features allow for modifications that could enhance efficacy and reduce toxicity.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Xanthene derivative | Antioxidant, anticancer |
| 4-cyclopropylidene-piperidine | Piperidine derivative | Antimicrobial |
| 2-(5,6-dimethyl-xanthone) | Xanthone derivative | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally related 9-aryl-9-xanthenols (e.g., compounds 1b, 1c) involves acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by alkylation (e.g., CH₃I/NaOH or allyl bromide/K₂CO₃) and Grignard reagent addition (e.g., o-tolylmagnesium bromide) . For the target compound, analogous steps could be adapted:
- Step 1 : Functionalize pyrrolidine with phenylsulfonyl groups via sulfonylation.
- Step 2 : Couple the sulfonylated pyrrolidine to 9H-xanthen-9-ylmethanone using a nucleophilic acyl substitution or metal-catalyzed cross-coupling.
- Yield Optimization : Use phase-transfer catalysts (e.g., BTEAC) for alkylation (57–94% yields reported in similar syntheses) .
Q. How can the structural integrity and purity of this compound be validated during synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of xanthene aromatic protons (6.8–7.5 ppm) and pyrrolidine sulfonyl groups (δ 3.0–3.5 ppm for SO₂ adjacent CH₂).
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete sulfonylation).
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for fluorenyl-xanthenol analogs .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Organic degradation (e.g., hydrolysis of sulfonyl groups or xanthene ring oxidation) can occur under ambient conditions. Store at 2–8°C in inert atmospheres (argon/nitrogen) to minimize decomposition. Continuous cooling during experimental protocols is critical, as prolonged exposure to heat (>9 hours) accelerates degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer : Use molecular simulation software (e.g., Discovery Studio) to predict electronic transitions and steric effects. For example:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate with fluorescence intensity (relevant for pH-sensitive xanthenol derivatives) .
- Docking Studies : Assess interactions with biological targets (e.g., enzymes inhibited by sulfonamide groups).
- Library Design : Construct a small-molecule library of 2-arylbenzofuran analogs to screen for optimal substituent effects .
Q. How should researchers resolve contradictions in reported solubility data for xanthene-derived sulfonamides?
- Methodological Answer : Contradictions often arise from solvent polarity and pH variations.
- Systematic Solubility Profiling : Test the compound in buffered solutions (pH 2–12) and solvents (DMSO, THF, acetonitrile) at controlled temperatures.
- pKa Determination : Use potentiometric titration or UV-Vis spectral shifts (e.g., pH-dependent xanthenol tautomerism) to identify ionization states affecting solubility .
Q. What experimental design modifications address limitations in pollution monitoring studies involving this compound?
- Methodological Answer : Two critical improvements are needed:
- Matrix Complexity : Expand sample diversity (e.g., simulate real wastewater by combining >8 initial pollutants) to improve ecological relevance.
- Degradation Control : Implement real-time monitoring (e.g., inline spectroscopy) to track compound stability during long-term experiments (>9 hours), paired with cooling systems to slow organic decay .
Q. How do steric and electronic effects of the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Use X-ray crystallography or NOE NMR to analyze spatial hindrance around the pyrrolidine nitrogen.
- Electronic Effects : Compare reaction rates of sulfonylated vs. non-sulfonylated analogs in Suzuki-Miyaura couplings (e.g., using Pd catalysts). Sulfonyl groups may deactivate the pyrrolidine nitrogen, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
